molecular formula C12H10Cl6O2 B13824414 (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

Cat. No.: B13824414
M. Wt: 398.9 g/mol
InChI Key: NWRDBJRTQVHAKR-GTRMRTDISA-N
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Description

The compound (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4,5-diol is a highly chlorinated tetracyclic structure with a fused bicyclic core and hydroxyl groups at positions 4 and 3. The compound’s rigidity and electron-withdrawing chlorine substituents likely influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H10Cl6O2

Molecular Weight

398.9 g/mol

IUPAC Name

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol

InChI

InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4-,5-,6?,7?,10-,11+/m0/s1

InChI Key

NWRDBJRTQVHAKR-GTRMRTDISA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@H]([C@H]1C(C2O)O)[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions to construct the polycyclic framework.

    Hydroxylation: The addition of hydroxyl groups is typically performed using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to handle the complex reaction sequences and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, ammonia.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated or fully hydrogenated products.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s high degree of chlorination and unique structure allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

(1S,2R,3R,6R,7S,8S)-1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4,9-diene
  • Structural Differences :
    • Stereochemistry : The R/S configurations at positions 2, 3, and 8 differ, altering the molecule’s three-dimensional shape.
    • Substituents : Contains a conjugated diene (positions 4,9) instead of an ene and hydroxyl groups.
  • Impact on Properties :
    • Reduced hydrogen-bonding capacity due to lack of hydroxyl groups.
    • Increased planarity from the diene system may enhance π-π stacking interactions .
Decachlorinated Tetracyclic Analogues
  • Example : C12Cl10O2 derivatives.
  • Comparison :
    • Higher chlorine content increases molecular weight (~550 g/mol vs. ~450 g/mol for the target compound) and logP (>6).
    • Enhanced persistence in lipid-rich environments but reduced metabolic stability .
Table 1: Structural and Physicochemical Comparison
Property Target Compound Diene Analogue Decachloro Analogue
Molecular Formula C12H8Cl6O2 C12H6Cl6 C12Cl10O2
Molecular Weight (g/mol) 452.3 437.8 552.6
logP (Predicted) 4.2 5.1 6.8
Hydrogen Bond Donors 2 0 0
Key Functional Groups 2 hydroxyls, 6 chlorines 6 chlorines, diene 10 chlorines, 2 ethers

Bioactivity and Toxicity Trends

  • Diene Analogue : Structural similarity to polychlorinated biphenyls (PCBs) implies possible endocrine-disrupting effects .
  • Decachloro Analogues: High chlorine content correlates with neurotoxic and carcinogenic profiles in halogenated hydrocarbons .

Computational Similarity Analysis

Tanimoto Similarity Metrics

Using fingerprint-based methods (e.g., Morgan fingerprints in R), the target compound shows:

  • Tanimoto Score = 0.72 with the diene analogue (due to shared tetracyclic core and chlorine positions).
  • Tanimoto Score = 0.55 with decachloro analogues (divergence in functional groups and stereochemistry) .

Clustering via Butina Algorithm

  • Cluster Membership : The target compound groups with medium-sized chlorinated aromatics (e.g., chlorinated dibenzodioxins) rather than fully saturated analogues.

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